molecular formula C8H13NO3 B13005406 Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate

Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B13005406
M. Wt: 171.19 g/mol
InChI Key: HRGRALXEGVXBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom and a hydroxyl group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions or palladium-catalyzed processes, optimized for high yield and purity. These methods are scalable and can be adapted to produce significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The bicyclic structure allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives. These products can be further utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind selectively to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of protein phosphatases and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate stands out due to its unique combination of a hydroxyl group and a nitrogen atom within the bicyclic framework. This structural feature enhances its reactivity and potential for selective functionalization, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-12-7(11)8-3-2-5(9-8)6(10)4-8/h5-6,9-10H,2-4H2,1H3

InChI Key

HRGRALXEGVXBPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(N1)C(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.